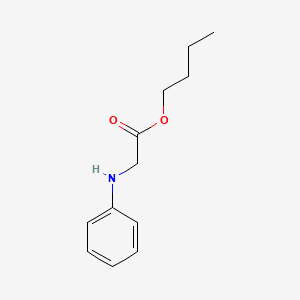









|
REACTION_CXSMILES
|
C([O-])(O)=O.[Na+].CCCCCCC.C(Cl)Cl.Cl.[CH2:17]([O:21][C:22](=[O:31])[CH2:23][NH:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[CH2:18][CH2:19][CH3:20]>O>[CH2:17]([O:21][C:22](=[O:31])[CH2:23][NH:24][C:25]1[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1)[CH2:18][CH2:19][CH3:20] |f:0.1,4.5|
|


|
Name
|
phenylglycine butyl ester hydrochloride
|
|
Quantity
|
12.2 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(CCC)OC(CNC1=CC=CC=C1)=O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCC)OC(CNC1=CC=CC=C1)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |